Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes†
Chemical Communications Pub Date: 2017-09-28 DOI: 10.1039/C7CC07347J
Abstract
A photoredox approach to generate distal cyano-substituted alkyl radicals through C–C bond cleavage of cyclobutanone oximes was developed. The radicals produced by this method were applied to three-component cyanopropylation/etherification of unactivated alkenes. Their reactions with diverse radical acceptors were also demonstrated.
![Graphical abstract: Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes](http://scimg.chem960.com/usr/1/C7CC07347J.jpg)
![Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes†](https://scimg.chem960.com/usr/1/C7CC07347J.jpg)
Recommended Literature
- [1] High performance nanostructured bismuth oxide–cobaltite as a durable oxygen electrode for reversible solid oxide cells†
- [2] Multielement analysis of petroleum samples by laser ablation double focusing sector field inductively coupled plasma mass spectrometry (LA-ICP MS)
- [3] Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes†
- [4] Exploring unbalanced electrode configurations for electrochromic devices†
- [5] High throughput MS techniques for caviar lipidomics
- [6] On the relative value of different pepsin tests
- [7] Interface engineering of NiV-LDH@FeOOH heterostructures as high-performance electrocatalysts for oxygen evolution reaction in alkaline conditions†
- [8] Copper-catalyzed direct α-ketoesterification of propiophenones with acetophenones via C(sp3)–H oxidative cross-coupling†
- [9] Multipurpose flow injection system. Part 1. Programmable dilutions and standard additions for plant digests analysis by inductively coupled plasma atomic emission spectrometry
- [10] Back cover
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 14246-21-0